15-Hydroxy-7-oxodehydroabietic acid

Description

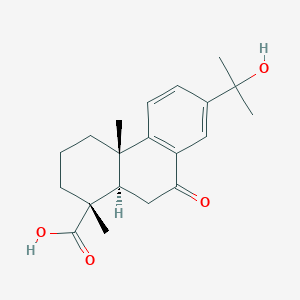

Structure

3D Structure

Properties

IUPAC Name |

(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-18(2,24)12-6-7-14-13(10-12)15(21)11-16-19(14,3)8-5-9-20(16,4)17(22)23/h6-7,10,16,24H,5,8-9,11H2,1-4H3,(H,22,23)/t16-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPXAZNVQUWDFH-NSISKUIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]([C@@H]1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

15-Hydroxy-7-oxodehydroabietic Acid: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Hydroxy-7-oxodehydroabietic acid is a naturally occurring abietane (B96969) diterpenoid derived from the oxidation of abietic acid. This oxygenated derivative of a common resin acid has garnered interest for its potential biological activities, including antimicrobial properties. This technical guide provides a comprehensive overview of its primary natural sources, detailed methodologies for its isolation and purification, and an exploration of its known biological activities. Quantitative data from relevant studies are summarized, and experimental workflows are visually represented to aid researchers in the efficient extraction and study of this compound.

Natural Sources

This compound is predominantly found in the resin of coniferous trees, where it exists as an oxidation product of dehydroabietic acid. Key botanical sources identified in the literature include:

-

Picea abies (Norway Spruce): The bark of the Norway spruce is a significant source of this compound, along with other related diterpenoids.[1]

-

Pinus massoniana (Masson's Pine): The oleoresin of this pine species also contains this compound.[2]

-

Portuguese Colophony (Gum Rosin): This commercially available natural resin, derived from pines, has been shown to contain this compound.[3]

The compound's presence in these sources makes them viable starting materials for its isolation for research and development purposes.

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. While a single, standardized protocol has not been universally adopted, the following methodologies, synthesized from published studies on Picea abies bark, provide a robust framework for its successful isolation.

General Experimental Workflow

The overall process for isolating this compound can be broken down into several key stages, as illustrated in the workflow diagram below.

Caption: General workflow for the isolation and analysis of this compound.

Detailed Methodologies

2.2.1. Plant Material Preparation

-

Collection: Bark from Picea abies is collected, preferably from sawmill waste to ensure a sustainable source.

-

Drying: The bark is air-dried or oven-dried at a low temperature (e.g., 40-50 °C) to reduce moisture content.

-

Milling: The dried bark is ground into a fine powder to increase the surface area for efficient extraction.

2.2.2. Extraction

Two primary extraction methods have been reported for related compounds:

-

Method A: Accelerated Solvent Extraction (ASE) [4]

-

Sample Preparation: A known quantity of the milled bark (e.g., 15 g) is placed into a stainless steel extraction cell.

-

Solvent: Ethanol (B145695) (96.6%) is used as the extraction solvent.

-

ASE Parameters:

-

Pressure: 1500 psi

-

Temperature: Ramped from 100 °C to 180 °C.

-

Static Time: 5-10 minutes, depending on the temperature.

-

Cycles: 3 sequential extractions.

-

-

Solvent Removal: The collected extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Method B: Dichloromethane (B109758) and Methanol Extraction [1]

-

Initial Extraction: The powdered bark is subjected to sequential extraction with dichloromethane followed by methanol.

-

Solvent Removal: The solvents from both extractions are evaporated to yield two separate crude extracts.

-

2.2.3. Chromatographic Purification

-

Silica Gel Column Chromatography:

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

Elution is performed using a gradient solvent system, typically starting with a non-polar solvent (e.g., n-hexane or cyclohexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound are further purified using semi-preparative HPLC.

-

A C18 column is commonly used.

-

A typical mobile phase consists of a gradient of acetonitrile (B52724) and water, often with a small amount of formic acid to improve peak shape.

-

2.2.4. Characterization

The identity and purity of the isolated this compound are confirmed using spectroscopic methods:

-

Gas Chromatography-Mass Spectrometry (GC/MS): Used to determine the molecular weight and fragmentation pattern of the compound (often after derivatization to its methyl ester).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure.

Quantitative Data

A study utilizing Accelerated Solvent Extraction (ASE) with ethanol on Picea abies bark provided semi-quantitative data on the relative abundance of the methyl ester of this compound in the extract at different temperatures.

| Extraction Temperature (°C) | Relative Abundance (%) of this compound, methyl ester |

| 100 | - |

| 130 | - |

| 150 | 0.55 |

| 180 | - |

Data adapted from a study by Kreps et al., which analyzed the composition of Picea abies bark extractives. The absence of a value indicates it was not detected or reported at that temperature.[4]

It is important to note that these values represent the relative percentage in the total ion chromatogram of the GC/MS analysis and not the absolute yield from the bark. Further quantitative studies are required to determine the precise concentration of this compound in different natural sources.

Biological Activity and Potential Mechanism of Action

This compound has been noted for its potential antimicrobial properties. The proposed mechanism of action is linked to the disruption of microbial cell membranes.

Proposed Antimicrobial Mechanism

The lipophilic nature of the diterpenoid backbone allows the molecule to intercalate into the lipid bilayer of bacterial cell membranes. The presence of polar functional groups (a hydroxyl and a carboxylic acid) may then contribute to the disruption of the membrane's structural integrity. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

References

- 1. The Bark of Picea abies L., a Waste from Sawmill, as a Source of Valuable Compounds: Phytochemical Investigations and Isolation of a Novel Pimarane and a Stilbene Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:95416-25-4 | Manufacturer ChemFaces [chemfaces.com]

- 4. scispace.com [scispace.com]

"15-Hydroxy-7-oxodehydroabietic acid" chemical structure and properties

An In-depth Technical Guide to 15-Hydroxy-7-oxodehydroabietic Acid

Abstract

This compound is a naturally occurring abietane-type diterpenoid derived from the oxidation of resin acids found in coniferous trees. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and applications. Primarily recognized for its potential antimicrobial properties, the compound is a subject of interest in pharmaceutical research for the development of new therapeutic agents.[1] Furthermore, its stability and presence in aged samples make it a valuable biomarker in archaeometry for the identification of ancient pine resins. This document summarizes key quantitative data, outlines conceptual experimental protocols, and visualizes relevant pathways and workflows to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

Background

This compound is a tricyclic diterpenoid, a class of organic compounds characterized by a structure derived from four isoprene (B109036) units.[2] It belongs to the abietane (B96969) family of diterpenoids and is specifically an oxidized derivative of dehydroabietic acid. Its chemical structure features a hydroxyl group at the C15 position and a ketone group at the C7 position of the core abietane skeleton.

Natural Occurrence

This compound is a natural product found in the oleoresin of various coniferous trees. It has been identified in species such as Pinus massoniana, Abies spectabilis, and Pinus densiflora.[3][4][5][6] It is often formed through the natural aging and oxidation process of other resin acids, like abietic acid and dehydroabietic acid, present in pine rosin (B192284).[7]

Significance and Applications

The scientific interest in this compound stems from several of its notable properties:

-

Antimicrobial Potential: Its proposed mechanism of disrupting microbial cell membranes makes it a candidate for research into new antibiotics, particularly in an era of growing resistance to existing drugs.

-

Phytochemical Research: As a plant metabolite, it serves as a model compound for studying the biochemical pathways and biological activities of diterpenoids.

-

Archaeological Biomarker: Due to its formation from resin aging, it is used in analytical chemistry to identify the use of pine pitch and tar in historical artifacts, such as coatings on ancient Roman and Egyptian amphorae.[7][8]

Chemical Structure and Identification

The chemical structure of this compound is defined by the rigid three-ring phenanthrene (B1679779) core, modified with a carboxylic acid, a ketone, and a hydroxypropyl group.

Chemical Identifiers

Quantitative and identifying information for the compound is summarized in the table below.

| Identifier | Value |

| IUPAC Name | (1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid[3][9] |

| CAS Number | 95416-25-4[3][8][10] |

| Molecular Formula | C₂₀H₂₆O₄[3][8][9][10] |

| SMILES | C[C@]12CCC--INVALID-LINK--(C)C(=O)O[3] |

| InChIKey | MXPXAZNVQUWDFH-NSISKUIASA-N[3] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and mechanism of action.

| Property | Value |

| Molecular Weight | 330.4 g/mol [3][9] |

| Appearance | Powder[11] |

| Density | 1.2 ± 0.1 g/cm³[10] |

| Boiling Point | 522.4 ± 50.0 °C at 760 mmHg[10] |

| Flash Point | 283.8 ± 26.6 °C[10] |

| LogP | 3.1 - 3.45[9][10] |

| Polar Surface Area (PSA) | 74.60 Ų[9][10] |

| Hydrogen Bond Donors | 2[9] |

| Hydrogen Bond Acceptors | 4[9] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[8][11] |

Biological Activity and Mechanism of Action

Antimicrobial Activity

The primary reported biological activity of this compound is its antimicrobial effect. The proposed mechanism of action involves the disruption of microbial cell membranes. This interaction leads to a loss of membrane integrity, leakage of intracellular components, and ultimately, cell death. This mode of action is a target for developing novel antimicrobial agents that may be effective against resistant strains.

Other Reported Activities

In addition to its antimicrobial effects, the compound has shown other biological activities. In one study, it was identified as a growth-inhibiting substance against Italian ryegrass (Lolium multiflorum), with a threshold concentration for inhibition reported at 30 µM.[7] Like other related diterpenoids, it is also studied for potential anti-inflammatory, antioxidant, and antiproliferative properties.[1]

Experimental Protocols

Conceptual Formation and Isolation

This compound is not typically synthesized via a multi-step total synthesis for bulk supply. Instead, it is understood as a natural oxidation product of more abundant resin acids like abietic acid or dehydroabietic acid.

Isolation Protocol (General):

-

Source Material: Obtain oleoresin or rosin from a coniferous source.

-

Extraction: Perform a solvent extraction using a non-polar solvent (e.g., hexane) to dissolve the resin acids.

-

Purification: The crude extract is subjected to chromatographic techniques. Column chromatography using silica (B1680970) gel is a standard method.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Final Purification: Fractions containing the target compound may be further purified using High-Performance Liquid Chromatography (HPLC) to achieve high purity (e.g., ≥98%).[8]

-

Structure Verification: The identity and purity of the isolated compound are confirmed using analytical methods as described below.

Analytical Characterization Methods

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and quantification of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying the compound in complex mixtures like archaeological resins.[7][8] The compound is often derivatized (e.g., silylation or methylation) to increase its volatility for GC analysis.[12][13]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also employed for the analysis of resin acids and can be used for quantification without derivatization.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of the isolated compound.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. A characteristic absorption band for the ketone C=O stretch is observed around 1725 cm⁻¹.[14]

References

- 1. lookchem.com [lookchem.com]

- 2. NP-MRD: Showing NP-Card for this compound (NP0137911) [np-mrd.org]

- 3. 7-Oxo-15-Hydroxydehydroabietic Acid | C20H26O4 | CID 14017925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 15-Hydroxydehydroabietic Acid | C20H28O3 | CID 14487943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-Oxodehydroabietic acid | TargetMol [targetmol.com]

- 7. 7-Oxodehydroabietic acid | CAS:18684-55-4 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. This compound | CAS:95416-25-4 | Manufacturer ChemFaces [chemfaces.com]

- 9. 15-Hydroxy-7-oxo-dehydroabietic acid; 7-Oxo-15-hydroxydehydroabietic acid | C20H26O4 | CID 72550682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 15-hydroxy-7-oxodehydroabieticacid | CAS#:95416-25-4 | Chemsrc [chemsrc.com]

- 11. chemfaces.com [chemfaces.com]

- 12. This compound, methyl ester,15-trimethylsilyl ether | C24H36O4Si | CID 634072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound, trimethylsilyl ester, 15-trimethylsilyl ether [webbook.nist.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 15-Hydroxy-7-oxodehydroabietic Acid (CAS: 95416-25-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxy-7-oxodehydroabietic acid is a naturally occurring diterpenoid compound derived from the oxidation of abietic acid, a primary constituent of coniferous resin. Belonging to the abietane (B96969) class of diterpenes, this molecule has garnered scientific interest for its potential biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antiproliferative properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activities with available quantitative data, and detailed experimental protocols.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Source |

| CAS Number | 95416-25-4 | |

| Molecular Formula | C₂₀H₂₆O₄ | |

| Molecular Weight | 330.4 g/mol | |

| IUPAC Name | (1R,4aS)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-9-oxo-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid | |

| Synonyms | 15-Hydroxy-7-oxo-abieta-8,11,13-trien-18-oic acid, 7-Oxo-15-hydroxydehydroabietic acid | |

| Appearance | Powder | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Biological Activities and Experimental Data

While research into the specific biological activities of this compound is ongoing, preliminary studies and data on related compounds suggest several areas of potential therapeutic interest.

Antimicrobial Activity

The mode of action for the antimicrobial properties of this compound is suggested to be through the disruption of microbial cell membranes. However, specific minimum inhibitory concentration (MIC) values from experimental studies are not yet available in the reviewed literature.

Anti-inflammatory Activity

Direct experimental data on the anti-inflammatory activity of this compound is limited. However, studies on the closely related compound, 7-oxodehydroabietic acid, and its derivatives provide insights into the potential anti-inflammatory effects. A series of 1,2,3-triazole derivatives of 7-oxodehydroabietic acid were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. Several of these derivatives exhibited potent anti-inflammatory activity, with IC₅₀ values significantly lower than the control.

| Compound (7-oxodehydroabietic acid derivative) | IC₅₀ (µM) for NO Inhibition |

| Derivative 10 | 8.40 ± 0.98 |

| Derivative 15 | 10.74 ± 2.67 |

| Derivative 16 | 10.96 ± 1.85 |

| Derivative 17 | 9.76 ± 1.27 |

| L-NMMA (Positive Control) | 42.36 ± 2.47 |

Antioxidant Activity

Quantitative data on the antioxidant activity of this compound, such as IC₅₀ values from DPPH or ABTS assays, are not currently available in the reviewed literature.

Antiproliferative and Cytotoxic Activity

Studies on abietane diterpenoids isolated from Picea abies, including this compound, have indicated antiproliferative activities. However, specific IC₅₀ values against various cancer cell lines for this particular compound have not been detailed in the available literature.

Contact Allergenicity

This compound has been identified as a contact allergen in Portuguese colophony. The Guinea Pig Maximization Test (GPMT) is the standard method for assessing the skin sensitization potential of substances.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of this compound

An In-depth Technical Guide on 15-Hydroxy-7-oxodehydroabietic Acid Derived from Pinus massoniana

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-Hydroxy-7-oxodehydroabietic acid, a diterpenoid compound originating from the resin of Pinus massoniana, presents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, and known and potential biological activities, with a focus on its anti-inflammatory effects. While specific quantitative data for this compound is limited in publicly available literature, this document synthesizes information from closely related abietane (B96969) diterpenoids to infer its potential mechanisms of action and provides detailed experimental protocols for its isolation and biological evaluation. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Introduction

Pinus massoniana, commonly known as Masson's pine, is a rich source of resinous compounds, including a variety of diterpenoids. Among these, this compound is a derivative of dehydroabietic acid, a compound known for its diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The structural modifications at the C7 and C15 positions of the abietane skeleton suggest that this compound may possess unique pharmacological characteristics, making it a compelling candidate for further investigation in drug discovery.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₄ | ChemFaces |

| Molecular Weight | 330.4 g/mol | ChemFaces |

| CAS Number | 95416-25-4 | ChemFaces |

| Appearance | Powder | ChemFaces |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces |

Biological Activities and Quantitative Data (Comparative)

Direct quantitative data on the biological activities of this compound are not extensively available in the current literature. However, studies on structurally similar abietane diterpenoids provide valuable insights into its potential efficacy. The following tables summarize the anti-inflammatory and cytotoxic activities of related compounds.

Table 1: Anti-inflammatory Activity of Abietane Diterpenoids (Nitric Oxide Inhibition)

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Pygmaeocin B | RAW 264.7 | NO Inhibition | 0.033 ± 0.0008 | |

| Compound 2 (from Nepeta bracteata) | RAW 264.7 | NO Inhibition | 19.2 | |

| Compound 4 (from Nepeta bracteata) | RAW 264.7 | NO Inhibition | 18.8 | |

| Abietane Diterpenoid 3 (from Callicarpa bodinieri) | RAW 264.7 | NO Inhibition | 36.35 ± 1.12 | |

| Abietane Diterpenoid 8 (from Callicarpa bodinieri) | RAW 264.7 | NO Inhibition | 37.21 ± 0.92 |

Table 2: Cytotoxicity of Abietane Diterpenoids

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| Pygmaeocin B | HT29 | Cytotoxicity | 6.69 ± 1.2 (µg/mL) | |

| Compound 13 (from synthesis) | HT29 | Cytotoxicity | 2.7 ± 0.8 (µg/mL) | |

| Compound 2 (from Nepeta bracteata) | HCT-8 | Cytotoxicity | 36.3 | |

| Compound 4 (from Nepeta bracteata) | HCT-8 | Cytotoxicity | 41.4 | |

| Salvimulticanol | CCRF-CEM | Cytotoxicity | 11.58 | |

| Compound 6 (from Salvia multicaulis) | CEM-ADR5000 | Cytotoxicity | 4.13 |

Proposed Mechanism of Action: Anti-inflammatory Effects

Based on the activities of related diterpenoids, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB and NLRP3 inflammasome pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer

15-Hydroxy-7-oxodehydroabietic Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxy-7-oxodehydroabietic acid is a naturally occurring abietane (B96969) diterpenoid found in the resin of coniferous trees, notably Pinus massoniana. As a derivative of dehydroabietic acid, this compound belongs to a class of molecules known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This technical guide provides a comprehensive review of the existing literature on this compound and its closely related analogue, 7-oxodehydroabietic acid. It is designed to serve as a resource for researchers and professionals in drug discovery and development, offering a consolidated source of quantitative data, experimental methodologies, and an exploration of potential mechanisms of action.

Physicochemical Properties

A foundational aspect of drug development is the characterization of a compound's physical and chemical properties. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical properties of this compound and the related 7-oxodehydroabietic acid are summarized below.

| Property | This compound | 7-Oxodehydroabietic acid | Reference |

| Molecular Formula | C20H26O4 | C20H26O3 | |

| Molecular Weight | 330.4 g/mol | 314.4 g/mol | |

| CAS Number | 95416-25-4 | 18684-55-4 | |

| Appearance | Powder | Not Specified | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | Not Specified |

Biological Activities and Quantitative Data

While research specifically targeting this compound is emerging, studies on its derivatives and the closely related 7-oxodehydroabietic acid provide valuable insights into its potential therapeutic applications.

Anti-inflammatory Activity

Derivatives of 7-oxodehydroabietic acid have demonstrated significant anti-inflammatory properties. A study involving novel 1,2,3-triazole hybrids of 7-oxodehydroabietic acid showed potent inhibition of nitric oxide (NO) production in BV2 microglial cells. Several of these compounds exhibited IC50 values for NO inhibition that were considerably lower than the positive control, L-NMMA (IC50 = 42.36 ± 2.47 µM), indicating strong anti-inflammatory potential.

| Compound | IC50 (µM) for NO Inhibition in BV2 Cells | Reference |

| Compound 9 (a 1,2,3-triazole derivative) | 8.00 ± 0.83 | |

| Compound 10 (a 1,2,3-triazole derivative) | 8.44 ± 0.89 | |

| Compound 15 (a 1,2,3-triazole derivative) | 8.13 ± 0.97 | |

| Compound 16 (a 1,2,3-triazole derivative) | 8.84 ± 1.10 | |

| L-NMMA (Positive Control) | 42.36 ± 2.47 |

Cytotoxic Activity

The cytotoxic potential of abietane diterpenoids against various cancer cell lines is an area of active investigation. While specific IC50 values for this compound are not yet widely published, studies on dehydroabietic acid and its derivatives suggest that this class of compounds possesses anticancer activity. For instance, certain quinoxaline (B1680401) derivatives of dehydroabietic acid have shown potent cytotoxicity against MCF-7, SMMC-7721, and HeLa cancer cell lines, with IC50 values ranging from 0.72 to 1.78 µM. Another study on dehydroabietinol (B132513) acetate demonstrated selectivity, with higher cytotoxicity against Jurkat (a leukemia cell line) and HeLa (a cervical cancer cell line) cells compared to non-cancerous Vero cells.

| Compound/Extract | Cell Line | IC50 | Reference |

| Quinoxaline derivative of dehydroabietic acid (77b) | MCF-7, SMMC-7721, HeLa | 0.72–1.78 µM | |

| Dehydroabietinol acetate (6) | Jurkat | 22.0 ± 3.6 µg/mL | |

| Dehydroabietinol acetate (6) | HeLa | > 100 µg/mL | |

| Dehydroabietinol acetate (6) | Vero (non-cancerous) | 95.0 ± 13.0 µg/mL | |

| Isopimaric acid (from brown propolis) | SK-MEL, KB, BT-549, SK-OV-3 | 17-18 µg/mL |

Allelopathic Activity

Direct biological activity has been reported for this compound in the context of allelopathy, the chemical inhibition of one plant by another. Research has identified threshold concentrations of both 15-hydroxy-7-oxodehydroabietate and 7-oxodehydroabietic acid for the growth inhibition of the plant Lolium multiflorum. The concentrations of these compounds found in the soil under pine trees were significantly higher than their inhibitory thresholds, suggesting a role in plant competition.

| Compound | Threshold Concentration for Growth Inhibition of Lolium multiflorum | Concentration in Soil | Reference |

| 15-hydroxy-7-oxodehydroabietate | 30 µM | 312 µM | |

| 7-Oxodehydroabietic acid | 10 µM | 397 µM |

Potential Signaling Pathways

The biological activities of this compound are likely mediated through the modulation of key cellular signaling pathways. Based on studies of dehydroabietic acid and its derivatives, the NF-κB and PI3K/Akt pathways are probable targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Dehydroabietic acid has been shown to suppress inflammatory responses by inhibiting kinases in the NF-κB cascade. This suggests that this compound may also exert its anti-inflammatory effects through the inhibition of this pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is crucial for cell growth, proliferation, and survival. Its dysregulation is often implicated in cancer. While direct evidence is pending, the cytotoxic effects of related diterpenoids suggest that this compound could potentially modulate this pathway to induce apoptosis in cancer cells.

Experimental Protocols

To facilitate further research, this section outlines the detailed methodologies for key experiments cited or inferred in the literature for assessing the biological activities of compounds like this compound.

The Discovery and History of 15-Hydroxy-7-oxodehydroabietic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

15-Hydroxy-7-oxodehydroabietic acid, a naturally occurring abietane (B96969) diterpenoid, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its discovery, history, and chemical properties. It details experimental protocols for its isolation and synthesis, summarizes key quantitative data regarding its biological activities, and explores the signaling pathways potentially modulated by this class of compounds. This document serves as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a tricyclic diterpenoid belonging to the abietane family of natural products. These compounds are widely distributed in the plant kingdom, particularly in the resins of coniferous trees. Structurally, it is an oxidized derivative of dehydroabietic acid, featuring a hydroxyl group at the C-15 position and a ketone at the C-7 position. Its presence in various natural sources and its potential as a bioactive molecule have led to its investigation in several scientific contexts, from contact allergy to its role in traditional remedies.

Discovery and History

The first documented synthesis and identification of this compound was reported in 1988 by Karlberg and colleagues. In their investigation of contact allergens in Portuguese colophony (gum rosin), they identified this compound as an oxidation product of dehydroabietic acid. This initial study was pivotal in recognizing the allergenic potential of oxidized resin acids.

Subsequent research has focused on the isolation of this compound from various natural sources. It has been identified as a constituent of the herbs of Pinus massoniana (Masson's pine), the bark of Picea abies (Norway spruce), and Cryptomeria japonica (Japanese cedar). Its presence in these species suggests a role in the chemical defense mechanisms of these plants.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₆O₄ | |

| Molecular Weight | 330.4 g/mol | |

| CAS Number | 95416-25-4 | |

| IUPAC Name | (1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-9-oxo-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid | |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |

Experimental Protocols

Synthesis of this compound

Methodology:

-

Benzylic Oxidation: Dehydroabietic acid is treated with a suitable oxidizing agent, such as chromium trioxide or potassium permanganate, to introduce a ketone group at the C-7 position, yielding 7-oxodehydroabietic acid. The reaction is typically carried out in an appropriate solvent like acetic acid or acetone.

-

Purification: The resulting 7-oxodehydroabietic acid is purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel.

-

Hydroxylation: The purified 7-oxodehydroabietic acid is then subjected to a hydroxylation reaction to introduce a hydroxyl group at the C-15 position. This can be achieved using various reagents, including peroxy acids or selenium dioxide.

-

Final Purification: The final product, this compound, is purified by recrystallization or further chromatographic methods to yield the pure compound.

Isolation from Natural Sources (Pinus sp. Bark)

The following protocol describes a general method for the isolation of abietane diterpenoids, including this compound, from pine bark.

Methodology:

-

Sample Preparation: The bark of the pine species is collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered bark is extracted with a suitable organic solvent, such as ethanol or methanol, using either maceration or a Soxhlet apparatus. The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity. Abietane diterpenoids are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, commonly starting with n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the individual components.

-

**

A Technical Guide to the Spectral Data of 15-Hydroxy-7-oxodehydroabietic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 15-Hydroxy-7-oxodehydroabietic acid, a diterpenoid derived from the oxidation of abietic acid found in coniferous resin. This document compiles and presents nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines relevant experimental protocols, and includes a workflow for the isolation and analysis of this compound.

I. Chemical Structure and Properties

-

IUPAC Name: (1R,4aS)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid

-

Molecular Formula: C₂₀H₂₆O₄

-

Molecular Weight: 330.4 g/mol

II. Spectral Data

Mass spectrometry data is available for derivatives of this compound, specifically the methyl ester and the trimethylsilyl (B98337) ester.

Table 1: Mass Spectrometry Data for this compound Derivatives

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Notes |

| Methyl Ester | C₂₁H₂₈O₄ | 344.45 | GC-MS analysis often involves derivatization to the methyl ester to improve volatility. Typical fragmentation patterns of diterpenoid methyl esters involve the loss of the ester group and a methyl group[2]. |

| Trimethylsilyl Ester | C₂₆H₄₂O₄Si₂ | 474.78 | Derivatization to the trimethylsilyl ester is another common technique for GC-MS analysis of resin acids[3]. |

III. Experimental Protocols

Detailed experimental protocols for the spectral analysis of this compound are not explicitly published. However, based on general methods for the analysis of diterpenoids and resin acids, the following protocols can be outlined.

A. Sample Preparation for NMR Spectroscopy

-

Dissolution: Dissolve a pure sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube[1][4][5]. The choice of solvent is critical to avoid signal overlap with the analyte[4][5][6].

-

Internal Standard: An internal standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift referencing (δ 0.00 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300-600 MHz)[7][8].

-

Data Acquisition: Standard pulse sequences are used for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to enable complete structural assignment[9].

B. Sample Preparation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization (Optional but Recommended): To improve volatility and chromatographic performance, derivatize the carboxylic acid and hydroxyl groups.

-

Methylation: React the sample with a methylating agent (e.g., diazomethane (B1218177) or trimethylsilyldiazomethane) to form the methyl ester.

-

Silylation: React the sample with a silylating agent (e.g., BSTFA) to form the trimethylsilyl ester and ether[3][10].

-

-

Sample Injection: Dissolve the derivatized sample in a volatile organic solvent (e.g., hexane, dichloromethane) at a concentration of approximately 10 µg/mL. Inject 1 µL of the solution into the GC-MS system[11].

-

GC Conditions:

-

Column: Use a non-polar or semi-polar capillary column (e.g., HP-5MS)[12].

-

Injector Temperature: Typically set around 250-300°C[13].

-

Oven Temperature Program: A temperature gradient is employed to separate the components of the mixture. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C)[12][13].

-

Carrier Gas: Helium is commonly used as the carrier gas[12][13].

-

-

MS Conditions:

IV. Experimental Workflow

The following diagram illustrates a general workflow for the isolation and spectral analysis of this compound from a natural source, such as pine resin.

References

- 1. chemfaces.com [chemfaces.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, trimethylsilyl ester, 15-trimethylsilyl ether [webbook.nist.gov]

- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 5. youtube.com [youtube.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. Synthesis and Anti-Inflammatory Evaluation of Novel Hybrids of 7-Oxodehydroabietic Acid Bearing a 1,2,3-Triazole Moiety | MDPI [mdpi.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. preprints.org [preprints.org]

- 10. 7-Oxodehydroabietic acid, trimethylsilyl ester [webbook.nist.gov]

- 11. uoguelph.ca [uoguelph.ca]

- 12. GC-MS Analysis and Preliminary Antimicrobial Activity of Albizia adianthifolia (Schumach) and Pterocarpus angolensis (DC) [mdpi.com]

- 13. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of 15-Hydroxy-7-oxodehydroabietic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxy-7-oxodehydroabietic acid is a naturally occurring diterpenoid compound derived from the oxidation of abietic acid, a primary component of coniferous resin. This molecule has garnered interest within the scientific community for its potential biological activities, including antimicrobial properties. It has been identified in natural sources such as Portuguese gum rosin (B192284) and the bark of Picea abies (Norway spruce).[1][2] This document provides a detailed protocol for the purification of this compound from natural sources, based on established methodologies for the isolation of related diterpenoids.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₄ | [3] |

| Molecular Weight | 330.4 g/mol | [3] |

| Appearance | Powder | [4] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Purity (Commercial) | ≥98% | [4] |

Purification Workflow

The purification of this compound from a natural source, such as Picea abies bark, typically involves a multi-step process encompassing extraction, fractionation, and chromatographic separation.

References

- 1. This compound | CAS:95416-25-4 | Manufacturer ChemFaces [chemfaces.com]

- 2. The Bark of Picea abies L., a Waste from Sawmill, as a Source of Valuable Compounds: Phytochemical Investigations and Isolation of a Novel Pimarane and a Stilbene Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15-Hydroxy-7-oxo-dehydroabietic acid; 7-Oxo-15-hydroxydehydroabietic acid | C20H26O4 | CID 72550682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemfaces.com [chemfaces.com]

Application Notes and Protocols: In Vitro Antimicrobial Assays for 15-Hydroxy-7-oxodehydroabietic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxy-7-oxodehydroabietic acid is a diterpenoid derived from the oxidation of abietic acid, a primary component of coniferous resin. While the broader class of dehydroabietic acid derivatives has demonstrated notable antimicrobial activities against a range of pathogens, specific quantitative data on the in vitro antimicrobial efficacy of this compound is not extensively documented in publicly available literature. However, its chemical structure suggests it may possess antimicrobial properties, potentially by disrupting microbial cell membranes.

This document provides a comprehensive guide for researchers interested in evaluating the antimicrobial potential of this compound. It includes detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various microbial strains. The methodologies are based on widely accepted standards to ensure reproducibility and accuracy.

Data Presentation

Currently, there is a lack of specific quantitative data in the literature for the antimicrobial activity of this compound. However, numerous studies have confirmed the antibacterial and antifungal properties of its parent compound, dehydroabietic acid, and its derivatives. These related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species[1][2][3][4][5]. Researchers are encouraged to use the protocols outlined below to generate data for this compound, which can be presented in the format suggested in Table 1.

Table 1: Template for Summarizing MIC and MBC Values for this compound

| Test Microorganism | Strain ID | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | ||

| Escherichia coli | ATCC 25922 | ||

| Pseudomonas aeruginosa | ATCC 27853 | ||

| Candida albicans | ATCC 90028 | ||

| [Other relevant strains] |

Experimental Protocols

The following protocols describe the broth microdilution method for determining the MIC and the subsequent procedure for determining the MBC of this compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Test microbial strains (e.g., bacteria, yeast)

-

Sterile saline solution (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Multichannel pipette

-

Sterile pipette tips

-

Incubator

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The concentration should be at least 10 times the highest concentration to be tested to minimize solvent effects.

-

-

Preparation of Microbial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.

-

Dilute this standardized suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 will serve as the growth control (broth and inoculum, no compound).

-

Column 12 will serve as the sterility control (broth only).

-

-

Inoculation:

-

Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial microbial inoculum. This assay is performed as a continuation of the MIC assay.

Materials:

-

MIC plate from the previous assay

-

Sterile agar (B569324) plates (e.g., Tryptic Soy Agar)

-

Sterile pipette and tips

-

Incubator

Procedure:

-

Subculturing from MIC Plate:

-

From the wells of the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot.

-

Spot-inoculate the aliquot onto a fresh, appropriately labeled agar plate.

-

-

Incubation:

-

Incubate the agar plates under the same conditions as the initial MIC incubation.

-

-

Reading the MBC:

-

The MBC is the lowest concentration of the compound that results in no microbial growth on the agar plate after incubation. This indicates that the initial inoculum in that well was killed.

-

Caption: Logical Steps for Minimum Bactericidal Concentration (MBC) Assay.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for this compound has not been elucidated, abietane-type diterpenoids are generally known to exert their antimicrobial effects through the disruption of microbial cell membrane integrity. This can lead to the leakage of intracellular components and ultimately cell death. Further research, such as membrane potential assays and electron microscopy, would be necessary to confirm this mechanism for this compound.

Conclusion

The protocols detailed in this document provide a robust framework for the systematic in vitro evaluation of the antimicrobial properties of this compound. Given the known antimicrobial activities of related dehydroabietic acid derivatives, this compound represents a promising candidate for further investigation in the development of new antimicrobial agents. The generation of quantitative data using these standardized methods will be crucial in understanding its potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. New derivatives of dehydroabietic acid target planktonic and biofilm bacteria in Staphylococcus aureus and effectively disrupt bacterial membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 15-Hydroxy-7-oxodehydroabietic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: 15-Hydroxy-7-oxodehydroabietic acid is a diterpenoid natural product that has been isolated from Pinus massoniana. While research on the specific anti-inflammatory properties of this compound is emerging, derivatives of the structurally related compound, 7-oxodehydroabietic acid, have demonstrated anti-inflammatory effects by inhibiting nitric oxide (NO) production in vitro. These findings suggest that this compound is a promising candidate for further investigation as a potential anti-inflammatory agent.

This document provides detailed protocols for in vitro and in vivo assays to characterize the anti-inflammatory activity of this compound. It also includes an overview of key inflammatory signaling pathways that could be modulated by this compound.

I. In Vitro Anti-inflammatory Assays

A. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay is a widely used primary screening method to evaluate the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages activated by lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (such as RAW 264.7 or BV2 cell lines) to produce pro-inflammatory mediators, including nitric oxide (NO), via the induction of inducible nitric oxide synthase (iNOS). The anti-inflammatory activity of this compound can be quantified by measuring the reduction of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.

Experimental Protocol:

-

Cell Culture:

-

Culture murine macrophage cell line RAW 264.7 or microglial cell line BV2 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

-

-

Assay Procedure:

-

Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.

-

Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid cytotoxicity.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a positive control (e.g., L-NMMA) and a vehicle control (DMSO).

-

After incubation, collect 100 µL of the cell culture supernatant.

-

-

Nitrite Measurement (Griess Assay):

-

Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant in a new 96-well plate.

-

Incubate for 10-15 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

-

The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.

-

Data Presentation:

| Concentration of this compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production | Cell Viability (%) |

| Vehicle Control (LPS only) | 0 | 100 | |

| 1 | |||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| 100 | |||

| Positive Control (e.g., L-NMMA) |

Cell Viability Assay (MTT Assay): It is crucial to assess the cytotoxicity of the compound to ensure that the observed reduction in NO production is not due to cell death. The MTT assay can be performed in parallel.

-

After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

Cell viability is expressed as a percentage of the vehicle-treated control group.

B. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

Principle: LPS stimulation also induces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). The ability of this compound to inhibit the secretion of these cytokines can be measured using Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol:

-

Cell Treatment: Follow the same cell culture and treatment protocol as described for the nitric oxide inhibition assay.

-

Supernatant Collection: After the 24-hour incubation with LPS and the test compound, collect the cell culture supernatant and store it at -80°C until use.

-

ELISA:

-

Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

-

Follow the manufacturer's instructions for the assay procedure.

-

Briefly, the supernatant is added to wells pre-coated with capture antibodies specific for the cytokine of interest.

-

After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is then added, and the resulting color change is measured spectrophotometrically.

-

The concentration of the cytokine in the sample is determined by comparison with a standard curve.

-

Data Presentation:

| Concentration of this compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control (LPS only) | |||

| 1 | |||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 | |||

| 100 | |||

| Positive Control (e.g., Dexamethasone) |

II. In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible in vivo model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.

Principle: Subplantar injection of carrageenan into the paw of a rat or mouse induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema. The initial phase is mediated by histamine (B1213489) and serotonin, while the later phase is associated with the production of prostaglandins (B1171923) and nitric oxide, mediated by the infiltration of neutrophils. The reduction in paw volume is used as a measure of anti-inflammatory activity.

Experimental Protocol:

-

Animals: Use male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).

-

Grouping: Divide the animals into groups (n=6-8 per group):

-

Group 1: Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).

-

Group 2: Carrageenan control (vehicle + carrageenan).

-

Group 3-5: this compound (different doses) + carrageenan.

-

Group 6: Positive control (e.g., Indomethacin or Diclofenac sodium) + carrageenan.

-

-

Procedure:

-

Administer the test compound or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

-

Measure the initial paw volume of the right hind paw using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point.

-

Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.

-

% Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume.

-

Data Presentation:

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

| Carrageenan Control | - | 0 | |

| This compound | 10 | ||

| This compound | 25 | ||

| This compound | 50 | ||

| Positive Control (e.g., Indomethacin) | 10 |

III. Investigation of Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of natural products are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

A. NF-κB Signaling Pathway

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS, TNF-α, IL-6, and IL-1β. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Experimental Approach: To investigate if this compound exerts its anti-inflammatory effects via the NF-κB pathway, the following can be assessed using Western blotting in LPS-stimulated macrophages:

-

Phosphorylation and degradation of IκBα.

-

Phosphorylation of the p65 subunit of NF-κB.

-

Nuclear translocation of the p65 subunit of NF-κB.

B. MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a critical role in regulating the production of inflammatory mediators. Activation of these kinases by stimuli like LPS leads to the activation of transcription factors such as AP-1, which, along with NF-κB, drives the expression of pro-inflammatory genes.

Experimental Approach: The effect of this compound on the MAPK pathway can be determined by examining the phosphorylation status of p38, JNK, and ERK in LPS-stimulated macrophages via Western blotting.

IV. Visualizations

Caption: Experimental workflow for evaluating the anti-inflammatory activity.

Application Notes and Protocols: 15-Hydroxy-7-oxodehydroabietic Acid as a Model Compound for Microbial Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Hydroxy-7-oxodehydroabietic acid is a naturally derived diterpenoid originating from the oxidation of abietic acid, a primary component of coniferous tree resin.[1] As a member of the abietane (B96969) diterpenoid family, this compound is of significant interest to the scientific community for its potential antimicrobial properties. Diterpenoids are recognized for their diverse biological activities, including their ability to combat bacteria, fungi, viruses, and protozoa.[2][3] The antimicrobial efficacy of many diterpenoids is linked to their capacity to disrupt microbial cell membranes, offering a promising avenue for the development of novel antimicrobial agents, particularly in an era of increasing antibiotic resistance.[1]

These application notes provide a comprehensive guide for utilizing this compound as a model compound in microbial inhibition studies. Detailed protocols for fundamental assays are presented to enable researchers to effectively evaluate its antimicrobial and anti-biofilm capabilities. While specific quantitative data for this compound is limited in publicly available literature, data for the closely related and well-studied compound, dehydroabietic acid (DHA), is presented as a representative model for the potential activity of abietane diterpenoids.

Data Presentation: Antimicrobial Activity of a Model Abietane Diterpenoid

The following tables summarize the antimicrobial efficacy of dehydroabietic acid (DHA), a structurally similar abietane diterpenoid, against a range of microbial pathogens. This data serves as a valuable reference point for designing and interpreting experiments with this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Dehydroabietic Acid (DHA) against Planktonic Bacteria [4]

| Bacterial Strain | Gram Status | ATCC Number | MIC (µg/mL) |

| Staphylococcus epidermidis | Gram-positive | 12228 | 7.81 |

| Mycobacterium smegmatis | Gram-positive | 607 | 7.81 |

| Staphylococcus aureus | Gram-positive | CIP 106760 | 15.63 |

| Klebsiella pneumoniae | Gram-negative | (Multiple Strains) | 125 |

| Escherichia coli | Gram-negative | HSM 303 | 125 |

Table 2: Biofilm Inhibition by Dehydroabietic Acid (DHA) [4]

| Bacterial Strain | Assay | Concentration (µg/mL) | Biofilm Inhibition (%) |

| Staphylococcus aureus | MBIC | 0.49 | 75.13 ± 0.82 |

MBIC: Minimum Biofilm Inhibitory Concentration

Experimental Protocols

The following are detailed protocols for essential in vitro assays to characterize the antimicrobial and anti-biofilm properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[5]

Materials:

-

This compound

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or Phosphate-Buffered Saline (PBS)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate culture (18-24 hours), select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).[5]

-

Dilute the adjusted bacterial suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[5]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, add 100 µL of sterile growth medium to wells 2 through 12.

-

Add 200 µL of a twofold higher concentration of the test compound (in growth medium) to well 1.

-

Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a positive control (bacterium and medium, no compound), and well 12 will be the negative control (medium only).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[5]

-

-

Reading and Interpretation:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]

-

Protocol 2: Biofilm Formation Inhibition Assay

This protocol uses the crystal violet staining method to quantify the inhibition of biofilm formation by this compound.[2]

Materials:

-

This compound

-

Test microorganism capable of biofilm formation (e.g., Staphylococcus aureus)

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose or other suitable medium

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Preparation of Plates:

-

Prepare serial dilutions of this compound in the growth medium directly in the wells of a 96-well microtiter plate.

-

Prepare a bacterial suspension adjusted to approximately 1 x 10⁶ CFU/mL in the growth medium.[2]

-

-

Inoculation and Incubation:

-

Add 100 µL of the bacterial suspension to each well containing the compound dilutions.

-

Include positive controls (bacteria without compound) and negative controls (medium only).

-

Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.[2]

-

-

Staining and Quantification:

-

After incubation, gently remove the planktonic cells and wash the wells twice with PBS.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[2]

-

Remove the crystal violet solution and wash the wells three times with PBS.

-

Add 200 µL of 30% acetic acid to each well to dissolve the bound stain.[2]

-

Measure the absorbance at 570 nm using a microplate reader.

-

The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of the compound that causes a significant reduction in biofilm formation compared to the positive control.[2]

-

Visualizations

The following diagrams illustrate the experimental workflows and the proposed mechanism of action for abietane diterpenoids.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Caption: Workflow for the Biofilm Formation Inhibition Assay.

Caption: Proposed Mechanism of Action for Abietane Diterpenoids.

References

- 1. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]

- 2. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Identification of the antibacterial action mechanism of diterpenoids through transcriptome profiling [frontiersin.org]

- 4. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Analysis of 15-Hydroxy-7-oxodehydroabietic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-Hydroxy-7-oxodehydroabietic acid is an oxidized abietane-type diterpenoid, a class of compounds found in plant resins and of interest for their diverse biological activities. Accurate and sensitive quantification of this and related compounds is crucial for various research and development applications, including natural product chemistry, pharmacology, and quality control of herbal medicines. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the presence of polar functional groups (a carboxylic acid and a tertiary alcohol), this compound requires derivatization to increase its volatility and thermal stability for successful GC-MS analysis. This application note provides a detailed protocol for the analysis of this compound using GC-MS following derivatization.

Experimental Protocols

This section details the necessary steps for sample preparation, derivatization, and GC-MS analysis of this compound. Silylation is presented as the primary derivatization method due to its efficiency in derivatizing both hydroxyl and carboxylic acid groups.

1. Materials and Reagents

-

This compound standard

-

Solvents: Pyridine (B92270), Hexane (GC grade)

-

Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Internal Standard (IS): e.g., Methyl dehydroabietate or a similar stable diterpenoid not present in the sample.

-

Nitrogen gas for solvent evaporation

-

Glassware: 2 mL amber glass vials with PTFE-lined screw caps, volumetric flasks, pipettes.

2. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone, chloroform, or ethyl acetate) at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Sample Extraction: For solid samples (e.g., plant resin, dried extracts), perform a solvent extraction. A typical procedure involves sonicating a known weight of the homogenized sample in a suitable solvent (e.g., methanol, ethyl acetate) followed by filtration or centrifugation to remove solid debris.

-

Solvent Evaporation: Transfer a known volume of the sample extract or standard solution to a 2 mL glass vial and evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C).

3. Derivatization Protocol (Silylation)

-

To the dried residue of the sample or standard in the glass vial, add 100 µL of pyridine to dissolve the analyte.

-

Add 100 µL of BSTFA with 1% TMCS to the vial.

-

Securely cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or oven.

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

4. GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of derivatized resin acids. These may need to be optimized for the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector | Split/Splitless, operated in splitless mode |

| Injector Temp. | 280°C |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Program | Initial temp 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |

| Injection Volume | 1 µL |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Scan Range | m/z 50-600 |

| Data Acquisition | Full Scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantitative accuracy. |

Data Presentation

Quantitative analysis should be performed using a calibration curve generated from the derivatized standards. The peak area ratio of the target analyte to the internal standard is plotted against the concentration. The identification of the derivatized this compound is confirmed by its retention time and mass spectrum.

Table 1: Quantitative Data for Derivatized this compound

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Characteristic Mass Fragments (m/z) |

| This compound, bis(trimethylsilyl) ether ester | C₂₆H₄₂O₄Si₂ | 474.78 | 459 [M-15]⁺, 384 [M-90]⁺, 369 [M-15-90]⁺, 73 [(CH₃)₃Si]⁺ |

| This compound, methyl ester | C₂₁H₂₈O₄ | 344.45 | 329 [M-15]⁺, 311 [M-15-18]⁺, 285 [M-59]⁺, 269 |

Note: Characteristic mass fragments for the silylated derivative are predicted based on common fragmentation patterns of TMS derivatives (loss of a methyl group [M-15], loss of trimethylsilanol (B90980) [M-90]). Fragments for the methyl ester are based on available spectral data.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for GC-MS analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

The derivatization process is a critical logical step to enable the analysis of this compound by GC-MS. The following diagram illustrates the rationale.

Caption: Rationale for derivatization in the GC-MS analysis of the target analyte.

High-performance liquid chromatography (HPLC) method for "15-Hydroxy-7-oxodehydroabietic acid"

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 15-Hydroxy-7-oxodehydroabietic acid is detailed below. This document is intended for researchers, scientists, and professionals in the field of drug development.

Application Note: HPLC Analysis of this compound

Introduction

This compound is a diterpenoid compound derived from the oxidation of abietic acid, a primary component of coniferous resin. As a member of the abietane (B96969) diterpene family, this compound is of interest to researchers for its potential biological activities, including antimicrobial properties. Accurate and reliable quantification of this compound is crucial for research and development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this and related diterpenoid compounds[1][2]. This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection.

Principle

The method employs a reversed-phase C18 column to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, both acidified with formic acid, ensures efficient separation and good peak symmetry. Detection is performed using a UV detector at a wavelength optimized for the analyte. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a standard of known concentration.

Experimental Protocol

1. Instrumentation and Materials

-

HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

-

Standard: this compound (purity ≥98%).

-

Sample Preparation: Syringe filters (0.45 µm), vials, and general laboratory glassware.

2. Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) Formic acid in water.

-

Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

-

Extraction: For solid samples (e.g., plant material, resin), accurately weigh a known amount of the homogenized sample. Extract the analyte by sonication with a suitable volume of methanol for 30 minutes.

-

Centrifugation: Centrifuge the extract to pellet any solid material.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient Program | 0-5 min: 60% B5-20 min: 60% to 90% B20-25 min: 90% B25.1-30 min: 60% B (Re-equilibration) |